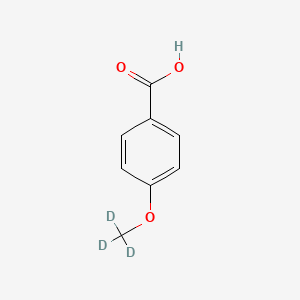

4-Methoxy-d3-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxy-d3-benzoic Acid: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-d3-benzoic acid, a deuterated analog of p-anisic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document details the compound's essential chemical and physical properties, spectroscopic characteristics, and primary applications. Emphasis is placed on its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis and as a tracer in metabolic research. The guide includes detailed, field-proven experimental protocols and visual workflows to bridge theoretical knowledge with practical application, ensuring scientific integrity and operational excellence.

Introduction: The Significance of Isotopic Labeling

This compound is the stable isotope-labeled form of 4-methoxybenzoic acid (commonly known as p-anisic acid), where the three hydrogen atoms of the methoxy group are replaced with deuterium.[1][2] This seemingly subtle structural modification—the addition of three neutrons—does not significantly alter the compound's chemical reactivity, chromatographic behavior, or solubility. However, it imparts a distinct mass signature, increasing the molecular weight by approximately three Daltons compared to its unlabeled counterpart.[1]

This mass difference is the cornerstone of its utility in modern analytical science. In complex biological matrices, precisely quantifying a target analyte can be challenging due to sample loss during preparation, instrument variability, or matrix-induced ion suppression in mass spectrometry.[3][4] A stable isotope-labeled internal standard (SIL-IS), such as this compound, serves as an ideal control. Because it is chemically identical to the analyte, it experiences the same experimental variations.[5] By adding a known amount of the SIL-IS to a sample and measuring the analyte-to-IS ratio, researchers can achieve highly accurate and precise quantification, a practice endorsed by regulatory bodies for bioanalytical method validation.[4][6]

Physicochemical and Spectroscopic Profile

The fundamental properties of a reference standard are critical for its effective application. The data below are compiled from reputable suppliers and databases.

Chemical and Physical Properties

A summary of the key physicochemical data for this compound is presented below. The properties are compared with its non-deuterated analog where applicable.

| Property | This compound | 4-Methoxybenzoic Acid (Unlabeled) | Reference(s) |

| Synonyms | p-Anisic-d3 Acid, 4-(Trideuteromethoxy)benzoic Acid | p-Anisic acid, Draconic acid | [1][7][8] |

| CAS Number | 27914-54-1 | 100-09-4 | [1][7] |

| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃ | [1] |

| Molecular Weight | 155.17 g/mol | 152.15 g/mol | [1][8] |

| Isotopic Purity | ≥99 atom % D | N/A | [1][7] |

| Chemical Purity | ≥98% | ≥99% | [1] |

| Appearance | White to off-white crystalline powder | White crystalline solid | [9][10] |

| Melting Point | 183-185 °C (Expected to be very similar to unlabeled) | 182-185 °C | [8][9] |

| pKa | ~4.47 (Expected to be very similar to unlabeled) | 4.47 (at 25 °C) | [8][11] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | Sparingly soluble in cold water; soluble in ethanol, ether | [9][10] |

Spectroscopic Characteristics

The deuterium labeling introduces key, predictable differences in the spectroscopic data, which are essential for confirming identity and for its application in mass spectrometry.

| Spectroscopic Technique | Expected Characteristics of this compound | Comparison to Unlabeled Analog | Reference(s) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 155. Key fragment from loss of CD₃ at m/z 122. Key fragment from loss of COOD at m/z 110. | Molecular Ion (M⁺) at m/z 152. Key fragment from loss of CH₃ at m/z 137, and another major fragment at m/z 135. | [1][8][12] |

| ¹H NMR | The characteristic singlet for the methoxy protons (~3.8 ppm) will be absent. Aromatic protons will appear as two doublets (~7.0 and ~7.9 ppm). The acidic proton will be a broad singlet (>12 ppm in DMSO-d₆). | A sharp singlet integrating to 3H is present at ~3.8 ppm. Aromatic and acidic proton signals are similar. | [13] |

| ¹³C NMR | The methoxy carbon signal will be present but may show splitting due to C-D coupling or be broader. Aromatic and carbonyl carbon signals will be largely unaffected. | A distinct methoxy carbon signal is observed around 55 ppm. | [14] |

| Infrared (IR) | Characteristic C-D stretching vibrations will be present (~2100-2250 cm⁻¹). Other key stretches: O-H (broad, ~2500-3100 cm⁻¹), C=O (~1700 cm⁻¹), C-O (~1280 cm⁻¹). | C-H stretching of the methoxy group is observed (~2800-3000 cm⁻¹). Other functional group vibrations are similar. | [15] |

Core Applications in Drug Development

The primary value of this compound lies in its application as a robust internal standard for chromatography-mass spectrometry assays.

The Gold Standard: Internal Standard for Bioanalysis

Causality Behind the Choice: In bioanalytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis.[5] An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization but be clearly distinguishable by the mass spectrometer.[4][5] this compound perfectly fits this role when quantifying its unlabeled counterpart, 4-methoxybenzoic acid. It co-elutes chromatographically with the analyte, ensuring that it experiences the same matrix effects (ion suppression or enhancement), but its 3-Dalton mass difference allows for separate detection by the MS.[5][6]

This protocol outlines a self-validating system for the accurate determination of 4-methoxybenzoic acid concentrations, a common requirement in pharmacokinetic studies.

-

Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-methoxybenzoic acid (analyte) and this compound (Internal Standard, IS) in methanol.

-

Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol. The concentration should be chosen to yield a robust signal in the middle of the instrument's linear range.

-

Precipitation Solvent: Acetonitrile containing 0.1% formic acid.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma (blank, calibration standard-spiked, or unknown sample) in a microcentrifuge tube, add 10 µL of the IS working solution (50 ng/mL). Vortex briefly.

-

Justification: The IS is added early to account for variability in all subsequent steps.

-

Add 200 µL of ice-cold precipitation solvent. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Justification: Protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules from the plasma.

-

Transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode.

-

MRM Transitions:

-

4-Methoxybenzoic acid (Analyte): Q1: 151.1 -> Q3: 136.1 (loss of -CH₃)

-

This compound (IS): Q1: 154.1 -> Q3: 136.1 (loss of -CD₃)

-

-

Justification: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. The shared product ion (136.1) is a valid choice, though a transition to m/z 108.1 (loss of -CO₂) for the analyte and a corresponding one for the IS could also be used.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

-

Apply a linear regression with a 1/x² weighting.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for plasma sample quantification using a deuterated internal standard.

Tracer in Metabolic Pathway Studies

Beyond quantification, this compound can be used as a tracer to study the metabolic fate of its parent compound. For example, a primary metabolic pathway for 4-methoxybenzoic acid is O-demethylation by Cytochrome P450 enzymes to form 4-hydroxybenzoic acid.[10] By administering the d3-labeled compound to an in vitro system (like liver microsomes) or in vivo, researchers can use mass spectrometry to track the appearance of metabolites. The deuterium label remains on the methyl group, so if the primary metabolite is 4-hydroxybenzoic acid, the labeled methyl group would be lost. This allows for unambiguous pathway elucidation.

Caption: Use of this compound as a tracer in metabolic studies.

Synthesis and Handling

Synthesis: A common laboratory-scale synthesis involves the O-methylation of a suitable precursor, such as methyl 4-hydroxybenzoate, using a deuterated methylating agent like deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃).[16] This is followed by ester hydrolysis (e.g., using NaOH) to yield the final carboxylic acid product.[16]

Storage and Stability: this compound is a stable compound. For long-term storage, it should be kept at room temperature in a tightly sealed container, protected from light.[7][9] Suppliers recommend re-analyzing the chemical purity after extended periods (e.g., three years) before use.[7] Standard laboratory safety precautions, including wearing gloves and eye protection, should be observed when handling the compound.

Conclusion

This compound is more than just a deuterated molecule; it is an enabling tool for generating high-quality, reliable, and reproducible data in pharmaceutical and bioanalytical research. Its properties make it an exemplary internal standard, allowing scientists to overcome the inherent variability of analyzing complex samples. By understanding its chemical characteristics and leveraging the detailed protocols provided in this guide, researchers can confidently integrate this critical reagent into their workflows to enhance the accuracy and integrity of their quantitative studies.

References

-

A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. International Journal of Pharmaceutical and Life Sciences. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

Tradeindia. 4-(methoxy-d3) Benzoic Acid. [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

-

Owen, L. J., et al. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. [Link]

-

Sumerskii, I., et al. (2018). Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2). ResearchGate. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]

-

PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]

-

PubChem. 4-(Methoxymethyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

-

Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy- Mass spectrum (electron ionization). [Link]

-

SpectraBase. 4-Methoxy benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy- Phase change data. [Link]

-

Fernando Amat Bioimaging Research. 4-Methoxy-benzoic acid-d3. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(methoxy-d3) Benzoic Acid - C8h8o3, 98% Purity, Solid Appearance | Chemical Compound For Research And Synthesis Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainly.in [brainly.in]

- 12. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 13. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Guide to the Certificate of Analysis for 4-Methoxy-d3-benzoic Acid: Ensuring Analytical Integrity in Research and Development

Introduction: The Critical Role of a Certified Internal Standard

In the landscape of modern bioanalysis, particularly within pharmacokinetic, toxicokinetic, and metabolomic studies, the accuracy and precision of quantitative data are paramount. Stable isotope-labeled (SIL) compounds are the gold standard for use as internal standards in mass spectrometry-based assays.[1][2] 4-Methoxy-d3-benzoic acid, the deuterated analogue of p-anisic acid, serves as a vital internal standard for the quantification of its unlabeled counterpart, a compound of interest in various pharmaceutical and metabolic research areas.[3][4]

The reliability of any study employing this internal standard hinges entirely on the quality and comprehensive characterization of the standard itself. This is where the Certificate of Analysis (CoA) transcends being a mere datasheet to become a foundational document of scientific integrity. A robust CoA provides end-users with the verifiable data necessary to ensure the identity, purity, and isotopic composition of the material, thereby guaranteeing the defensibility of their analytical results.[5][6]

This technical guide provides an in-depth exploration of the essential analytical methodologies and data interpretation that constitute a comprehensive Certificate of Analysis for this compound. We will dissect the "what," "how," and, most importantly, the "why" behind each analytical test, offering a transparent view into the process of certifying a high-purity, deuterated chemical standard.

Section 1: Foundational Identity and Physicochemical Properties

Before any analytical testing can commence, the fundamental properties of the target compound must be established. This information serves as the initial identity check and is a cornerstone of the CoA.

| Property | Value | Source |

| IUPAC Name | 4-(methoxy-d3)benzoic acid | [7][8] |

| Synonyms | 4-Anisic acid-d3, p-Anisic acid-d3 | [7] |

| CAS Number | 27914-54-1 | [8] |

| Molecular Formula | C₈H₅D₃O₃ | [7] |

| Molecular Weight | 155.17 g/mol | [7] |

| Unlabeled MW | 152.15 g/mol | [9][10] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 183-185 °C | [7] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [7] |

Section 2: The Analytical Workflow for Certification

A comprehensive CoA is not the result of a single test but a synthesis of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a validated, cross-referenced confirmation of the material's quality.

Caption: Overall workflow for the certification of this compound.

Section 3: Methodologies for Purity and Identity Assessment

This section details the core analytical techniques, explaining the rationale behind their use and providing exemplary protocols.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC with UV detection is the definitive method for assessing chemical purity.[11] It separates the main compound from any potential process-related impurities or degradation products.[12] A C18 reversed-phase column is ideal as it provides excellent retention and separation for moderately polar aromatic acids like 4-methoxybenzoic acid.[3][13] The use of an acidic mobile phase (e.g., containing formic or phosphoric acid) ensures the carboxylic acid moiety remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 10 minutes) to elute all potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV maximum of the analyte (typically ~254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample and integrate all peaks detected. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

| Parameter | Typical Specification | Rationale |

| Purity (Area %) | ≥ 98.0% | Ensures the material is predominantly the compound of interest. |

| Individual Impurity | ≤ 0.5% | Controls the level of any single known or unknown impurity. |

| Total Impurities | ≤ 2.0% | Sets a limit for the combined total of all other components. |

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is an unequivocal tool for confirming the chemical structure of a molecule. For this compound, it serves two critical functions: confirming the overall benzoic acid backbone and verifying the successful deuteration of the methoxy group. The absence of a proton signal around 3.8 ppm, where the non-deuterated methoxy protons would appear, is direct evidence of isotopic labeling.[14]

Experimental Protocol: ¹H NMR

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15]

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and assign them to the corresponding protons in the molecule. The spectrum must be consistent with the proposed structure.

| Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity | Integration | Assignment |

| ~12.7 | Broad Singlet | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic-H (ortho to -COOH) |

| ~7.0 | Doublet | 2H | Aromatic-H (ortho to -OCD₃) |

| ~3.8 | Absent | 0H | -OCD₃ (Confirms deuteration) |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[14] |

Mass Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for two reasons. First, it provides a highly accurate mass measurement of the molecule, confirming its elemental composition. Second, and crucially for a SIL standard, it allows for the determination of isotopic enrichment.[16][17] By analyzing the distribution of isotopologues, we can quantify the percentage of the desired d3 species versus undesired, partially-deuterated (d1, d2) or non-deuterated (d0) species.[18] This is the most direct and accurate method for assessing isotopic purity.

Caption: Workflow for determining isotopic purity using LC-HRMS.

Experimental Protocol: LC-HRMS

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: A short chromatographic run is used to separate the analyte from the injection solvent and any potential interferences.

-

Ionization: Electrospray Ionization (ESI) is typically used. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred due to its facile deprotonation.

-

Acquisition: Acquire data in full scan mode over a relevant m/z range with high mass accuracy (< 5 ppm).

-

Data Analysis:

-

Confirm the accurate mass of the primary isotopologue ([C₈H₄D₃O₃-H]⁻).

-

Extract and integrate the ion signals for all relevant isotopologues (d0, d1, d2, d3).

-

Calculate the percentage of each species. Isotopic Enrichment is reported as the percentage of the d3 species relative to the sum of all species.

-

| Isotopologue | Expected [M-H]⁻ m/z | Measured Abundance (%) | Specification |

| d0 (C₈H₇O₃) | 151.0401 | < 0.1 | NMT 0.5% |

| d1 (C₈H₆DO₃) | 152.0464 | < 0.4 | NMT 1.0% |

| d2 (C₈H₅D₂O₃) | 153.0526 | < 1.0 | NMT 2.0% |

| d3 (C₈H₄D₃O₃) | 154.0589 | > 98.5 | ≥ 98% |

| Note: Table shows hypothetical but representative data. |

Section 4: Quantifying Volatile and Inorganic Impurities

To determine an accurate final assay value, impurities that are not detected by HPLC-UV must be quantified separately.

-

Water Content by Karl Fischer Titration: This technique is specific for water and is essential because water content can affect the accurate weighing of the material. A low water content (<0.5%) is desirable.[6]

-

Residual Solvents by Headspace Gas Chromatography (GC): Synthesis and purification processes often involve organic solvents. Headspace GC is used to quantify these volatile residues to ensure they are below safety limits defined by guidelines such as ICH Q3C.[6]

Section 5: The Final Calculation: Assay and Content

The final assay value reported on the CoA is a comprehensive purity value corrected for all measured impurities. It provides the most accurate representation of the mass of the target molecule in the material.

Purity Factor Calculation: [6] Assay (%) = Purity_HPLC (%) × (100% - Water Content (%) - Residual Solvents (%)) / 100%

| Parameter | Example Value |

| Chemical Purity (HPLC) | 99.5% |

| Water Content (Karl Fischer) | 0.2% |

| Total Residual Solvents (GC) | 0.1% |

| Calculated Assay | 99.2% |

This calculated assay value is the true "purity" that a researcher should use when preparing stock solutions for quantitative analysis, ensuring the highest level of accuracy in their experiments.

Conclusion

The Certificate of Analysis for a stable isotope-labeled standard like this compound is more than a quality control document; it is the foundation upon which reliable and reproducible scientific data are built. By employing a suite of orthogonal, validated analytical methods—from chromatography for chemical purity to NMR for structural identity and HRMS for isotopic enrichment—every critical attribute of the standard is meticulously verified. For researchers, scientists, and drug development professionals, understanding the depth and rigor behind the CoA empowers them to use these critical reagents with the utmost confidence, ensuring the integrity and success of their research endeavors.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.

- Guidelines for Reporting Stable Isotope Data. Water Resources - Science.

- 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. PubChem.

- Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec). Benchchem.

- 4-(methoxy-d3) Benzoic Acid. Tradeindia.

- A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Benchchem.

- Isotopic Labeling Services. Charles River Laboratories.

- A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. Benchchem.

- 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. ChemicalBook.

- Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo.

- 4-Methoxy-benzoic acid-d3. MedchemExpress.com.

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

- Benzoic acid, 4-methoxy-. the NIST WebBook.

- Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2). ResearchGate.

- CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. Anant Pharmaceuticals Pvt. Ltd..

- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.

- Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.

- 3 Details Every Certificate of Analysis (CoA) Should Address. Cole-Parmer.

- GMP Requirements for Certificates of Analysis (CoA). Analytical Quality Control Group.

- This compound. LGC Standards.

- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.

- Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Pharmaceutical Outsourcing.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. coleparmer.com [coleparmer.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 4-(methoxy-d3) Benzoic Acid - C8h8o3, 98% Purity, Solid Appearance | Chemical Compound For Research And Synthesis Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. longdom.org [longdom.org]

- 12. CAS 100-09-4 4-Methoxy-benzoic Acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 13. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 14. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. criver.com [criver.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: The Role of Stable Isotopes in Precision Analytics

An In-depth Technical Guide to 4-Methoxy-d3-benzoic Acid for Researchers, Scientists, and Drug Development Professionals

This compound is the deuterium-labeled form of 4-methoxybenzoic acid, an organic compound also known as p-anisic acid.[1][2][3] In modern analytical science, particularly within drug development and clinical research, the replacement of hydrogen atoms with their heavier, stable isotope, deuterium, provides a powerful tool for quantitative analysis.[4] This guide details the principal application of this compound as a stable isotope-labeled internal standard (SIL-IS), a critical component for achieving accuracy and precision in bioanalytical methods.[1][5]

The core value of a SIL-IS lies in its chemical near-identity to the analyte of interest (the non-labeled compound).[6] This ensures that it behaves almost identically during sample extraction, chromatography, and ionization in a mass spectrometer. By adding a known quantity of this compound to a sample at the beginning of the workflow, it is possible to accurately account for analyte loss during sample preparation and to correct for variations in instrument response, such as matrix-induced ion suppression or enhancement.[5][6] This approach is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Core Application: An Internal Standard for Quantitative Mass Spectrometry

The primary and most critical use of this compound is as an internal standard (IS) for the precise quantification of its non-labeled counterpart, 4-methoxybenzoic acid (p-anisic acid), in complex biological matrices like plasma, urine, and tissue homogenates.[1][7]

The rationale for using a SIL-IS is grounded in the principles of isotope dilution mass spectrometry. Because this compound is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same matrix effects and ionization efficiency in the mass spectrometer's ion source.[5] However, due to its increased mass (a result of the three deuterium atoms), it is readily distinguishable from the analyte by the mass analyzer.[1] By measuring the ratio of the analyte's signal to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved, mitigating variability that would otherwise compromise the results.[6] This makes it indispensable for pharmacokinetic, toxicokinetic, and metabolomic studies.[7]

Workflow for Quantitative Bioanalysis using a Stable Isotope-Labeled Internal Standard

The following diagram illustrates the fundamental workflow where this compound is integrated into a typical quantitative assay.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols and Methodologies

The selection of an analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.[8] LC coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for its high sensitivity and specificity.[7]

Protocol 1: Quantification in Human Plasma via LC-MS/MS

This protocol describes a validated method for quantifying 4-methoxybenzoic acid in plasma, a common requirement for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of a 1 µg/mL working solution of this compound in methanol (Internal Standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | Q1: 151.1 m/z -> Q3: 136.1 m/z (loss of -CH3) |

| MRM Transition (IS) | Q1: 154.1 m/z -> Q3: 139.1 m/z (loss of -CH3) |

Note: Mass transitions should be optimized empirically on the specific instrument being used. The values provided are theoretical.

Caption: LC-MS/MS sample preparation workflow using protein precipitation.

Protocol 2: Quantification in Urine via GC-MS

For analysis by Gas Chromatography (GC), polar compounds like 4-methoxybenzoic acid require derivatization to increase their volatility.[7]

1. Sample Preparation (Extraction and Derivatization):

-

Take 200 µL of urine and add the internal standard.

-

Acidify the sample with 20 µL of 1M HCl to protonate the carboxylic acid.[7]

-

Perform a liquid-liquid extraction (LLE) by adding 1 mL of diethyl ether and vortexing thoroughly.

-

Centrifuge to separate the phases and transfer the organic (ether) layer to a new tube.

-

Evaporate the ether layer to dryness under a gentle stream of nitrogen.[7]

-

To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[7]

-

Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.

-

Cool to room temperature before injection.

2. GC-MS Conditions:

| Parameter | Setting |

| GC Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injector Temp | 250°C |

| Oven Program | Start at 80°C (1 min), ramp at 15°C/min to 280°C, hold for 5 min[7] |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| SIM Ion (Analyte) | Monitor characteristic ions of the TMS derivative (e.g., m/z 224, 209) |

| SIM Ion (IS) | Monitor corresponding ions for the d3-labeled TMS derivative (e.g., m/z 227, 212) |

Note: Specific ions for monitoring should be determined by analyzing the mass spectrum of the derivatized standards.

Synthesis and Quality Assurance

The synthesis of this compound is typically achieved through a straightforward Williamson ether synthesis. A common route involves reacting a precursor like methyl 4-hydroxybenzoate with a deuterated methylating agent, such as deuterated methyl iodide (CD3I), followed by hydrolysis of the ester to the carboxylic acid.[9]

Caption: A common synthetic route for this compound.[9]

For its use as an internal standard, both high chemical purity and high isotopic enrichment are paramount.[6] Reputable suppliers provide this compound with a chemical purity of >98% and an isotopic enrichment of ≥98 atom % D.[10][11] This ensures a minimal contribution from the standard to the analyte's signal (isotopic crosstalk) and prevents interference from other impurities.

Conclusion

This compound is a specialized and indispensable tool for modern analytical science. Its application as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and precise quantitative assays for its non-labeled analog, p-anisic acid. By compensating for variability throughout the analytical process, it enables researchers in pharmacology, toxicology, and clinical diagnostics to generate high-quality, reliable data essential for advancing drug development and scientific understanding.

References

- BenchChem. (n.d.). Synthesis and Application of Deuterated Standards for Bioanalytical Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.

- ChemicalBook. (2023, July 25). p-Anisic acid: metabolism and activities.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.

- MedChemExpress. (n.d.). 4-Methoxy-benzoic acid-d3 - Stable Isotope.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.

- MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2).

- Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.

- Grokipedia. (n.d.). Anisic acid.

- PubMed. (1971). Metabolism of p-anisic acid by the rat.

- MedChemExpress. (n.d.). p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug.

- IRL @ UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.

- National Analytical Corporation - Tradeindia. (n.d.). 4-(methoxy-d3) Benzoic Acid.

- Human Metabolome Database. (n.d.). Showing metabocard for p-Anisic acid (HMDB0001101).

- Cancer Immunotherapy Trials Network. (n.d.). 4-Methoxy-benzoic acid-d3.

- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- LGC Standards. (n.d.). 4-Hydroxy-3-methoxy-d3-benzoic Acid.

- PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.

- LGC Standards. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus, 99% p-Anisic acid.

- CDN Isotopes. (n.d.). This compound.

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-.

- ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-.

- PubChem. (n.d.). 4-Methoxybenzoic Acid.

- ResearchGate. (2025, August 9). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methoxy-benzoic acid-d3 | Cancer Immunotherapy Trials Network [citninfo.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-(methoxy-d3) Benzoic Acid - C8h8o3, 98% Purity, Solid Appearance | Chemical Compound For Research And Synthesis Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. cdnisotopes.com [cdnisotopes.com]

synthesis of 4-Methoxy-d3-benzoic acid for internal standard

An In-depth Technical Guide to the Synthesis and Validation of 4-Methoxy-d3-benzoic Acid for Use as a High-Purity Internal Standard

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for precision and accuracy in quantitative analysis is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for quantification, but its accuracy is contingent upon the effective mitigation of experimental variability, such as matrix effects, ion suppression, and sample loss during preparation.[1][2] The most robust solution to this challenge is the use of a stable isotopically labeled (SIL) internal standard.[3][4] A high-quality SIL internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same ionization effects, yet is distinguishable by mass.[2][5]

This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and analytical validation of this compound (anisic acid-d3), a critical internal standard for the quantification of its unlabeled analogue. We will move beyond a simple recitation of steps to explore the causal reasoning behind the chosen synthetic route and the rigorous analytical procedures required to certify the compound for its intended use.

Part 1: The Scientific Imperative for this compound

The selection of an internal standard is a critical decision in method development. While structurally similar compounds can be used, a deuterated analogue offers unparalleled advantages for LC-MS applications.[4]

The Core Advantages:

-

Identical Physicochemical Behavior : this compound shares the same chemical structure, polarity, and ionization potential as the unlabeled analyte.[5] This ensures it mirrors the analyte's behavior throughout the entire analytical process, from extraction and handling to chromatographic separation and ionization in the mass spectrometer source. This co-elution is essential for accurately compensating for signal variations caused by matrix interference.[3][5]

-

Clear Mass Differentiation : The substitution of three hydrogen atoms with deuterium on the methoxy group results in a mass increase of +3 Da. This shift is sufficient to move the standard's mass signal outside the natural isotopic distribution of the analyte, preventing signal overlap and ensuring unambiguous detection.

-

Stability and Purity : Deuterium is a stable, non-radioactive isotope, making it safe and practical for routine laboratory use.[2] The synthesis detailed herein is designed to produce a final product of exceptionally high chemical and isotopic purity, a non-negotiable requirement for a reliable internal standard.[1][6] Low isotopic enrichment (purity) can lead to signal interference and compromise the accuracy of quantitative results.[1][6]

Part 2: Synthesis of this compound

The most reliable and efficient method for introducing the trideuteromethyl group is via a Williamson ether synthesis, followed by saponification. This two-step process begins with a readily available starting material, methyl 4-hydroxybenzoate, which allows for the selective deuteration of the methoxy group before revealing the final carboxylic acid functionality.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(methoxy-d3)-benzoate

This step involves the alkylation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate using iodomethane-d3.

-

Rationale : We start with the methyl ester of 4-hydroxybenzoic acid rather than the acid itself. The acidic proton of the carboxylic acid would interfere with the basic conditions of the reaction, consuming the base and potentially leading to side reactions. Using the ester protects this functionality. Potassium carbonate (K2CO3) is chosen as a mild and effective base to deprotonate the phenol, forming a phenoxide intermediate that acts as the nucleophile. Acetone is an excellent polar aprotic solvent for this type of reaction.

-

Procedure :

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq).

-

Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and a sufficient volume of dry acetone to fully suspend the reagents (approx. 10 mL/g of starting material).

-

Begin vigorous stirring. Add iodomethane-d3 (CD3I, 1.2 eq) to the suspension via syringe.

-

Stir the reaction mixture at room temperature for 48 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K2CO3 and KI byproduct).

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, methyl 4-(methoxy-d3)-benzoate, typically as a white solid. This crude product is often of sufficient purity for the next step.

-

Step 2: Synthesis of this compound

This is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylic acid.

-

Rationale : Sodium hydroxide provides the hydroxide ions necessary to attack the electrophilic carbonyl carbon of the ester. A mixture of methanol and water is used as the solvent to ensure solubility of both the organic ester and the inorganic base. Refluxing provides the necessary energy to drive the reaction to completion.[7]

-

Procedure :

-

Transfer the crude methyl 4-(methoxy-d3)-benzoate from the previous step into a round-bottom flask.

-

Add a 3:1 mixture of methanol and water, followed by sodium hydroxide (NaOH, 3.0 eq).[7]

-

Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Allow the mixture to cool to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and transfer to a beaker placed in an ice bath.

-

While stirring, slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise. The this compound will precipitate as a white solid. Continue adding acid until the pH is ~2.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual salts (NaCl).

-

Dry the purified product under high vacuum to a constant weight.

-

Reagent and Yield Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Step 1 | |||

| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | Starting Material |

| Iodomethane-d3 (CD3I) | 144.96 | 1.2 | Deuterium Source |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | Base |

| Acetone | 58.08 | - | Solvent |

| Step 2 | |||

| Methyl 4-(methoxy-d3)-benzoate | 169.19 | 1.0 | Intermediate |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | Hydrolysis Reagent |

| Methanol/Water | - | - | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | - | Acidification |

| Expected Overall Yield | ~80-90% |

Part 3: Analytical Validation and Quality Control

The synthesis of the molecule is only half the battle. Rigorous analytical testing is mandatory to certify its identity, chemical purity, and isotopic purity before it can be trusted as an internal standard.

Analytical Validation Workflow

Caption: Workflow for the analytical validation of the internal standard.

Validation Protocols

-

Identity Confirmation :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The primary diagnostic feature is the absence of the sharp singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.9 ppm in the unlabeled compound. The aromatic protons should remain unchanged.

-

¹³C NMR: Confirms the carbon skeleton. The deuterated methoxy carbon will appear as a multiplet due to ¹³C-²H coupling and will have a significantly lower intensity.

-

-

High-Resolution Mass Spectrometry (HRMS) : This provides an exact mass measurement, which must match the theoretical mass of the deuterated compound (C₈H₅D₃O₃). This unequivocally confirms the incorporation of three deuterium atoms.[8][9]

-

-

Purity Assessment :

-

Chemical Purity via HPLC-UV : The chemical purity is assessed using High-Performance Liquid Chromatography with a UV detector. The sample is analyzed to detect and quantify any non-deuterated impurities or side-products. A standard of >99% purity is typically required.[1]

-

Isotopic Purity (Enrichment) via LC-MS : This is the most critical quality attribute.[6] The synthesized material is analyzed by LC-MS, and the mass spectrum is examined to determine the relative abundance of the desired trideuterated species (M+3) compared to any partially deuterated (M+1, M+2) or unlabeled (M+0) species.[10][11]

-

Calculation : Isotopic Purity (%) = [Intensity(M+3) / (Intensity(M+0) + Intensity(M+1) + Intensity(M+2) + Intensity(M+3))] x 100

-

An isotopic purity of ≥98% is the accepted standard for high-quality internal standards to ensure minimal contribution to the analyte's signal.[1]

-

-

Quality Control Specifications

| Parameter | Method | Specification | Rationale |

| Identity | NMR, HRMS | Structure Confirmed | Ensures the correct molecule was synthesized. |

| Chemical Purity | HPLC-UV | > 99.0% | Minimizes interference from other chemical entities. |

| Isotopic Purity | LC-MS | ≥ 98.0% | Prevents isotopic crosstalk and ensures accurate quantification.[1] |

| Appearance | Visual | White Crystalline Solid | Basic quality check. |

Conclusion

The successful synthesis and rigorous validation of this compound provide researchers with a powerful tool for achieving the highest levels of accuracy and precision in quantitative LC-MS analyses. By following the detailed protocols and understanding the scientific rationale outlined in this guide, laboratories can produce and qualify a high-purity internal standard that forms the bedrock of robust and reliable bioanalytical methods. This commitment to quality at the synthesis stage directly translates to higher data integrity and confidence in downstream drug development and research decisions.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Mitsubishi Paper Mills Limited. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds.

- Ewles, M., & Goodwin, L. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

- MedchemExpress.com. (n.d.). 4-Methoxy-benzoic acid-d3 - Stable Isotope.

- Google Patents. (n.d.). Method for preparing deuterated aromatic compounds.

- Google Patents. (n.d.). A method for synthesizing deuterated aromatic compounds.

- Canadian Science Publishing. (n.d.). XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES.

- Organic Chemistry Portal. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source.

- MedchemExpress.com. (n.d.). p-Anisic acid-d4 (4-Methoxybenzoic acid-d4) | Stable Isotope.

- Ovid. (n.d.). Deuteriation of methoxybenzoic acids in the presence of homogeneous platinum catalyst.

- ResearchGate. (n.d.). Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2).

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- AKJournals. (n.d.). Deuteriation of 4-methylbenzoic acid in the presence of a homogeneous potassium tetrachloroplatinate(II) catalyst.

- Isotope Detection Methods. (n.d.). How Isotopes Are Identified.

- MedchemExpress.com. (n.d.). p-Anisic acid-d4 (4-Methoxybenzoic acid-d4).

- PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- ChemicalBook. (n.d.). 4-(Dimethoxymethyl)benzoic acid synthesis.

- Benchchem. (2025). An In-depth Technical Guide to the Isotopic Purity Analysis of Decanol-d2.

- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

- Benchchem. (2025). "4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis.

- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.

- PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.

- PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.

- DOI. (n.d.). Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics applied to environmental samples.

- PubMed. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of Deuteration in Modern Drug Development

An In-Depth Technical Guide to the Isotopic Purity of 4-Methoxy-d3-benzoic Acid

In the landscape of pharmaceutical sciences, the strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool for enhancing drug efficacy and safety. This process, known as deuteration, can significantly alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This modification can slow down drug metabolism, prolonging its plasma residence time, which may lead to improved therapeutic outcomes and potentially reduced dosing frequency.[1][2]

This compound serves as a critical deuterated building block and internal standard in the synthesis and analysis of more complex active pharmaceutical ingredients (APIs).[3][4] Given that deuteration can yield significant pharmacokinetic advantages, regulatory bodies such as the U.S. Food and Drug Administration (FDA) often consider deuterated drugs to be New Chemical Entities (NCEs), distinct from their non-deuterated counterparts.[5][6][7] This designation underscores the necessity for rigorous characterization of these molecules. The isotopic purity of a deuterated compound is a critical quality attribute (CQA), as it directly impacts the consistency of the drug's performance and its regulatory approval pathway. Therefore, the precise and accurate determination of the isotopic enrichment of this compound is not merely an analytical exercise but a fundamental requirement for its application in drug development.

This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for assessing the isotopic purity of this compound, focusing on the underlying principles, detailed experimental protocols, and data interpretation.

Core Analytical Principles: A Multi-Technique Approach

No single analytical technique can provide a complete picture of both chemical and isotopic purity. A robust assessment relies on the synergistic use of chromatographic and spectroscopic methods.

-

Chromatography (HPLC/UHPLC): High-Performance Liquid Chromatography is indispensable for determining chemical purity. It separates the target compound, this compound, from any synthesis-related impurities (e.g., the precursor 4-hydroxybenzoic acid) or degradants.[8] This step is crucial because co-eluting chemical impurities would interfere with subsequent isotopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary and highly sensitive technique for quantifying the distribution of different isotopologues (molecules that differ only in their isotopic composition).[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H) and Deuterium (²H) NMR provide invaluable and complementary information on the isotopic enrichment at the specific site of deuteration.[11][12][13]

The overall workflow for determining isotopic purity is a systematic process, beginning with ensuring chemical purity and followed by specific isotopic quantitation.

Sources

- 1. jrfglobal.com [jrfglobal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. salamandra.net [salamandra.net]

- 6. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 7. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 8. longdom.org [longdom.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Methoxy-d3-benzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-d3-benzoic acid, a critical reagent for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a stable isotope-labeled internal standard in quantitative mass spectrometry-based bioanalysis. This document delves into its procurement, synthesis, characterization, and core applications, with a focus on the scientific principles that underpin its use in demanding research and development environments.

The Critical Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, precision and accuracy are paramount. However, several factors can introduce variability, including sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Matrix effects, in particular, where co-eluting endogenous components in a biological sample suppress or enhance the ionization of the analyte, can significantly compromise the reliability of the data.[3]

Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[4][5][6][7] A SIL internal standard is a form of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] In the case of this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium.

The key advantage of a SIL internal standard is that it is chemically identical to the analyte and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[4] By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, any sample-to-sample variation will affect both the analyte and the internal standard to the same degree. The final quantification is based on the ratio of the analyte's mass spectrometry signal to that of the internal standard, thus normalizing for any variability and ensuring high precision and accuracy.[6]

Sourcing and Procurement of this compound

The availability of high-purity this compound is crucial for its effective use as an internal standard. Several reputable suppliers specialize in isotopically labeled compounds. The following table provides a summary of some key suppliers and their offerings. Please note that pricing is subject to change and may vary based on the quantity and desired purity.

| Supplier | Product Number | Available Quantities | Isotopic Purity | Indicative Pricing |

| CDN Isotopes | D-6231 | 0.25 g, 0.5 g | 99 atom % D | CA |

| CeMines | - | - | - | €271.60[9] |

| National Analytical Corporation | - | Custom | >98% (D) | Price on request[10] |

Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to confirm the chemical and isotopic purity of the purchased material.

Synthesis of this compound

For laboratories with synthetic capabilities, this compound can be prepared from commercially available starting materials. A common and effective method is the methylation of 4-hydroxybenzoic acid methyl ester with a deuterated methylating agent, followed by hydrolysis of the ester. A detailed protocol based on a published procedure is provided below.[11]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid methyl ester

-

Deuterated iodomethane (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Step 1: Synthesis of this compound methyl ester

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid methyl ester in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add deuterated iodomethane to the stirred suspension.

-

Allow the reaction to stir at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure to yield the crude this compound methyl ester.

Step 2: Saponification

-

To the crude product from Step 1, add a solution of sodium hydroxide in a mixture of methanol and water.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature.

Step 3: Acidification and Isolation

-

Slowly add concentrated hydrochloric acid to the cooled reaction mixture until the pH is acidic, resulting in the precipitation of a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the solid under vacuum to yield the final product, this compound.

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR should show the absence of the methoxy singlet peak around 3.8 ppm and the presence of the aromatic protons. ¹³C-NMR will show the characteristic peaks for the carboxyl, aromatic, and deuterated methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₈H₅D₃O₃, MW: 155.17).[10]

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative bioanalysis. Its utility spans various stages of drug discovery and development.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development.[4] These studies require the accurate quantification of the drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The use of a deuterated internal standard like this compound (or a deuterated version of the actual drug being studied) is highly recommended by regulatory agencies to ensure the reliability of the data.[3]

Metabolic Profiling

Metabolic profiling, or metabolomics, is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.[12][13] In drug development, it can be used to understand a drug's mechanism of action, identify biomarkers of efficacy or toxicity, and elucidate pathways of drug metabolism.[13] When performing quantitative metabolomics using LC-MS, the use of stable isotope-labeled internal standards is crucial for accurate and reproducible measurements of endogenous and drug-related metabolites.[14] While not a direct analogue for all metabolites, compounds like this compound can be used as a generic internal standard in certain non-targeted or semi-quantitative profiling methods to monitor and correct for analytical variability.

A Practical Example: Quantification of Methoxyl Groups in Lignin

A published study demonstrates the practical application of this compound as an internal standard in a headspace-isotope dilution gas chromatography-mass spectrometry (HS-ID-GC-MS) method for the quantitative analysis of methoxyl groups in lignin.[11] In this method, the lignin sample and a known amount of this compound are subjected to hydroiodic acid cleavage. This reaction cleaves the methoxy groups from both the lignin and the internal standard, forming iodomethane (CH₃I) and deuterated iodomethane (CD₃I), respectively. The volatile iodomethanes are then analyzed by headspace GC-MS. By comparing the peak areas of the non-deuterated and deuterated iodomethane, the methoxyl content of the lignin can be accurately quantified. This approach significantly improves the robustness and throughput of the analysis compared to traditional methods.[11]

Caption: Analytical workflow for methoxyl group quantification.

Conclusion

This compound is a valuable tool for researchers and drug development professionals engaged in quantitative bioanalysis. Its role as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in pharmacokinetic studies, metabolic profiling, and other quantitative applications. By understanding the principles behind its use, and with access to reliable suppliers and synthesis protocols, researchers can significantly enhance the quality and reliability of their data, ultimately contributing to more robust and efficient drug development pipelines.

References

-

Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][2]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][1]

-

Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][5]

-

Li, P., Li, Z., Beck, W. D., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Bioanalysis, 4(21), 2595–2607. [Link][6]

-

Scilit. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][7]

-

Tradeindia. (n.d.). 4-(methoxy-d3) Benzoic Acid. Retrieved from [Link][10]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 129–136. [Link][15]

-

CeMines. (n.d.). 4-Methoxy-benzoic acid-d3. Retrieved from [Link][9]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link][16]

-

Sumerskii, I., Zweckmair, T., Hettegger, H., Zinovyev, G., Bacher, M., Rosenau, T., & Potthast, A. (2017). A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin. Green Chemistry, 19(10), 2419–2426. [Link][11]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][17]

-

IndiaMART. (n.d.). 4 Methoxy Benzoic Acid, 25kg. Retrieved from [Link][18]

-

SDI. (n.d.). 4 METHOXY BENZOIC ACID. Retrieved from [Link][19]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link][20]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link][3]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link][21]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][22]

-

Sharma, R., Strelevitz, T. J., Gao, H., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624–634. [Link][23]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link][24]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Daskalaki, E., Easton, C., & Watson, D. G. (2014). The application of metabolomic profiling to the effects of physical activity. Current Metabolomics, 2(4), 233–263. [Link][12]

-

van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2017). Metabolic profiling as a tool for prioritizing antimicrobial compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 695–707. [Link][13]

-

Wang, Y., Li, Y., Chen, Y., et al. (2025). Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting proliferation and invasion of cervical cancer. Frontiers in Microbiology, 16, 1489467. [Link][25]

-

Kim, J. K., Lee, S. Y., Chu, S. H., et al. (2021). Metabolite Profiling Reveals Distinct Modulation of Complex Metabolic Networks in Non-Pigmented, Black, and Red Rice (Oryza sativa L.) Cultivars. Metabolites, 11(6), 374. [Link][14]

-

Daskalaki, E., Easton, C., & Watson, D. G. (2014). The Application of Metabolomic Profiling to the Effects of Physical Activity. ResearchGate. [Link][26]

Sources

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. scilit.com [scilit.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 4-Methoxy-benzoic acid-d3 | CeMines [cemines.com]

- 10. 4-(methoxy-d3) Benzoic Acid - C8h8o3, 98% Purity, Solid Appearance | Chemical Compound For Research And Synthesis Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. researchgate.net [researchgate.net]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. Metabolic profiling as a tool for prioritizing antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolite Profiling Reveals Distinct Modulation of Complex Metabolic Networks in Non-Pigmented, Black, and Red Rice (Oryza sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. m.indiamart.com [m.indiamart.com]

- 19. sdichem.com [sdichem.com]

- 20. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 21. spectrabase.com [spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 25. Frontiers | Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting proliferation and invasion of cervical cancer [frontiersin.org]

- 26. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of p-Anisic Acid-d3

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of p-anisic acid-d3 (4-methoxy-d3-benzoic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting ¹H, ¹³C, and ²H NMR spectra of this isotopically labeled compound. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The guide includes detailed experimental workflows, data summary tables, and visualizations to facilitate a deeper understanding of the unique spectral characteristics imparted by deuterium labeling.

Introduction: The Significance of Isotopic Labeling